5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole is synthesized mainly by two routes industrially. The main one is acid-catalyzed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Flavin-Mediated Photocycloaddition : The use of flavin-mediated visible-light [2+2] photocycloaddition has been shown to cyclize nitrogen- and sulfur-containing dienes effectively, leading to the synthesis of various bicyclic compounds. This method utilizes visible light, offering a practical application in synthesizing biologically active or chiral bicyclic quaternary ammonium salts and demonstrating the potential for creating complex bicyclic structures (Jirásek et al., 2017).
Catalyst-Free Three-Component Reaction : A novel catalyst and additive-free reaction involving highly electrophilic azides with cyclic ketones and cycloaliphatic amines have been developed to synthesize novel N-heteroaryl amidines. This methodology underscores the versatility and efficiency of using sulfonyl azides in organic synthesis, offering a pathway to diverse bicyclic structures (Efimov et al., 2016).
Biological Activities
Antimicrobial Applications : New heterocyclic compounds incorporating sulfamoyl moieties have been synthesized, showing promising antimicrobial properties. These studies highlight the potential of bicyclic sulfonamide derivatives in developing new antimicrobial agents, demonstrating their relevance in medicinal chemistry (Darwish et al., 2014).
Anti-Inflammatory Properties : The synthesis and evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have been undertaken to explore their antimicrobial efficacy. This research indicates the utility of sulfonamide-based bicyclic compounds in anti-inflammatory and antimicrobial applications, contributing to the search for new therapeutic agents (Azab et al., 2013).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Properties
IUPAC Name |
5-(1-methylimidazol-2-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S2/c1-11-3-2-10-9(11)16(13,14)12-5-8-4-7(12)6-15-8/h2-3,7-8H,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFLXKWQNZAADL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CC3CC2CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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